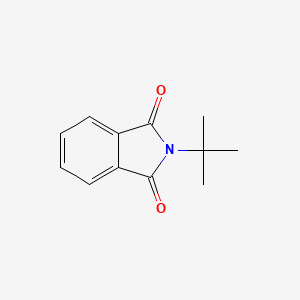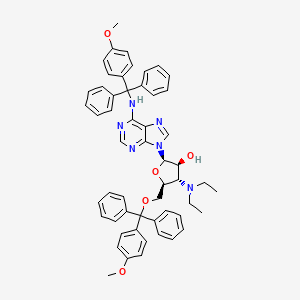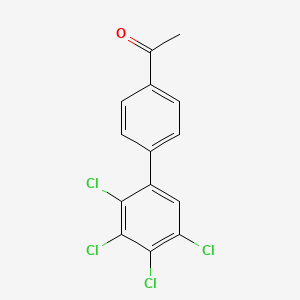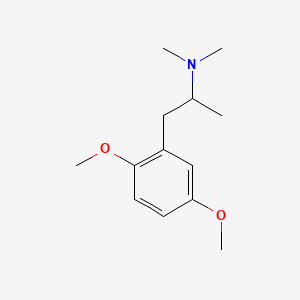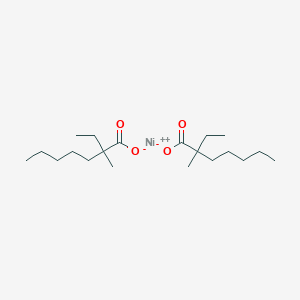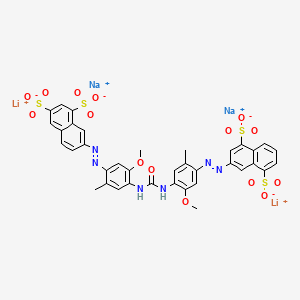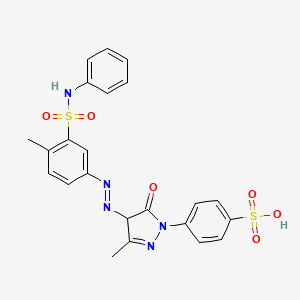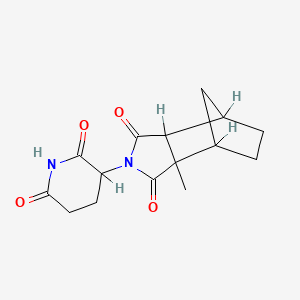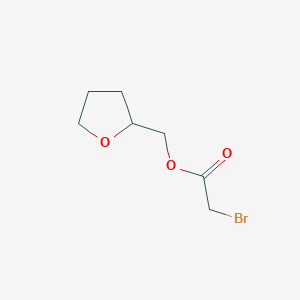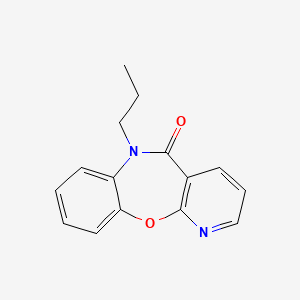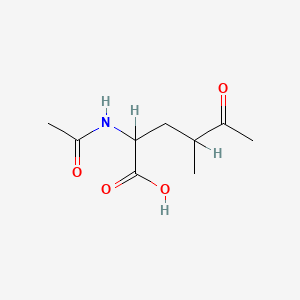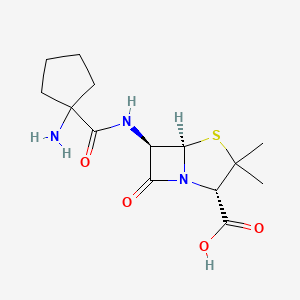methanone CAS No. 1226-45-5](/img/structure/B12802724.png)
[4-(Dimethylamino)phenyl](4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)phenylmethanone: is an organic compound with the molecular formula C15H15NO3 . This compound is known for its unique structure, which includes both a dimethylamino group and a nitrophenyl group attached to a methanone core. It is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the following steps:
Preparation of Dimethylaminobenzophenone: This involves the reaction of benzophenone with dimethylamine in the presence of a suitable catalyst.
Nitration: The dimethylaminobenzophenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)phenylmethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Nitration: Using industrial nitration equipment to handle large volumes of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-(Dimethylamino)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(Dimethylamino)phenylmethanone.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photoinitiators: 4-(Dimethylamino)phenylmethanone is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate free radicals.
Dye Synthesis: It is a precursor in the synthesis of various dyes and pigments.
Biology and Medicine:
Biological Probes: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.
Industry:
Polymer Industry: Used in the production of polymers and resins.
Electronics: Employed in the manufacture of electronic components due to its photochemical properties.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its ability to undergo photochemical reactions. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then participate in various chemical reactions, such as the generation of free radicals, which are essential in polymerization processes. The molecular targets and pathways involved include the interaction with monomers to initiate polymerization and the formation of cross-linked polymer networks.
Vergleich Mit ähnlichen Verbindungen
[4-(Dimethylamino)phenyl]phenylmethanone: Similar structure but lacks the nitro group.
4-(Dimethylamino)phenylmethanone: Contains a chlorine atom instead of a nitro group.
4-(Dimethylamino)phenylmethanone: Contains a methyl group instead of a nitro group.
Uniqueness:
Photochemical Properties: The presence of both dimethylamino and nitrophenyl groups in 4-(Dimethylamino)phenylmethanone enhances its photochemical properties, making it more efficient as a photoinitiator compared to similar compounds.
Reactivity: The nitro group increases the compound’s reactivity in reduction and substitution reactions, providing a broader range of chemical transformations.
Eigenschaften
CAS-Nummer |
1226-45-5 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10H,1-2H3 |
InChI-Schlüssel |
BIFJDNDUZJBKPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


